1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidin-5-one core substituted with 4-chlorophenyl and 4-fluorophenyl groups. The compound’s structure combines a urea linkage (-NH-C(=O)-NH-) with a 5-oxopyrrolidine ring, which is a five-membered lactam.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJKHNXPAENSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-chloroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with 3-pyrrolidinone under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of urea-linked pyrrolidinone derivatives. Below is a comparative analysis with three closely related analogs (Table 1), supported by structural and physicochemical data from the evidence.
Table 1: Structural and Physicochemical Comparison of Urea-Linked Pyrrolidinone Derivatives
Key Observations :
Substituent Effects on Molecular Weight :
- The trifluoromethyl (-CF₃) group in increases molecular weight (395.3 g/mol) compared to the difluorophenyl analog (374.75 g/mol) .
- Methoxy (-OCH₃) substituents contribute moderately to molecular weight, as seen in the dimethoxyphenyl derivative (403.9 g/mol) .
Di- or tri-halogenation (e.g., 3,4-difluorophenyl in ) may enhance dipole-dipole interactions in crystal packing or binding pockets.
Urea Linkage Modifications: Methylation of the pyrrolidinone-urea bridge (e.g., -CH₂- in and ) increases flexibility compared to the direct linkage in the target compound. Electron-withdrawing groups (e.g., -CF₃ in ) on the urea’s aryl ring could alter hydrogen-bonding capacity or solubility.
Crystallographic and Conformational Insights
While direct crystallographic data for the target compound are absent, analogous chalcone derivatives with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting that substituents significantly influence molecular planarity and packing . For urea-pyrrolidinone derivatives, similar conformational variations are expected depending on the substituent’s electronic and steric profiles.
Hydrogen-Bonding and Functional Group Analysis
The urea moiety (-NH-C(=O)-NH-) is a strong hydrogen-bond donor/acceptor, often forming intermolecular interactions in crystals. In related compounds, the 5-oxopyrrolidine ring’s carbonyl group may participate in additional hydrogen bonds, as seen in pyrazoline derivatives .
Biological Activity
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a urea linkage, which is known for its role in various biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of chlorophenyl compounds have shown moderate to strong activity against various bacterial strains:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
These findings suggest that the presence of both chlorophenyl and fluorophenyl groups enhances antibacterial efficacy.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity, which is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | 21.25 ± 0.15 |
| Urease | 0.63 ± 0.001 | Not applicable |
These data highlight the potential of this compound as a lead for developing new enzyme inhibitors.
Anticancer Activity
The anticancer properties of related compounds have been investigated, with some derivatives showing promising results in inhibiting cancer cell proliferation. The mechanism often involves the disruption of tubulin dynamics, leading to apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences examined various derivatives of chlorophenyl compounds, including those similar to our target compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against clinical isolates of Salmonella typhi and Bacillus subtilis, suggesting a structure-activity relationship that warrants further investigation .
- Enzyme Inhibition Research : Another significant study focused on the enzyme inhibition properties of synthesized urea derivatives. The research demonstrated that specific modifications in the urea structure could enhance AChE inhibition significantly compared to standard drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as:
- Route 1 : Reacting a substituted isocyanate (e.g., 4-chlorophenyl isocyanate) with a pyrrolidinone-containing amine (e.g., 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine) in an inert solvent (e.g., dichloromethane or acetonitrile) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Route 2 : Using carbamate intermediates, where a phenyl carbamate reacts with an amine under catalytic conditions (e.g., DABCO in acetonitrile at 65°C) .
- Key Variables : Solvent polarity, temperature, and stoichiometric ratios significantly affect yield. For example, reports ~70% yield for analogous ureas using carbamate intermediates under optimized reflux conditions.
Q. How can researchers characterize the structural purity of this urea derivative?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the 4-chlorophenyl and 5-oxopyrrolidin-3-yl groups, as demonstrated for related urea derivatives in and .
- Spectroscopy : Use / NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) and FT-IR to confirm urea C=O stretches (~1640–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., calculated [M+H] for CHClFNO: 346.0854) .
Q. What solvents are suitable for solubility testing, and how does this inform experimental design?
- Methodological Answer :
- Polar Aprotic Solvents : DMSO or DMF are ideal for initial dissolution due to their ability to solubilize aromatic ureas .
- Aqueous Buffers : Test solubility in PBS (pH 7.4) for biological assays; low solubility may require formulation with co-solvents (e.g., <5% Tween-80) .
- Quantification : Use UV-Vis spectroscopy (λ ~260–280 nm for aryl-urea chromophores) to determine saturation points .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scale-up?
- Methodological Answer :
- Factors to Test : Temperature (60–80°C), catalyst loading (0.1–0.3 eq DABCO), and solvent (acetonitrile vs. THF) .
- Response Variables : Yield, purity (HPLC area%), and reaction time.
- Statistical Modeling : Use a central composite design to identify interactions between variables. highlights DoE’s utility in optimizing flow-chemistry reactions, achieving >90% efficiency in analogous systems.
Q. What strategies mitigate degradation during long-term storage of this urea derivative?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under argon to prevent hydrolysis of the urea moiety .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. notes that substituted ureas degrade via hydrolysis, with t (time to 90% stability) extending to >6 months under inert conditions.
Q. How can researchers elucidate the biological target engagement of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinase or protease panels, given structural similarities to urea-based inhibitors (e.g., ’s ligand binding to GP6).
- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY-conjugated) with confocal microscopy to track subcellular localization .
- Molecular Docking : Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, leveraging crystallographic data from .
Q. What analytical techniques resolve contradictions in reported synthetic yields for analogous ureas?
- Methodological Answer :
- Purity Analysis : Compare HPLC retention times and mass spectra to rule out byproducts (e.g., dimerization or partial hydrolysis) .
- Reproducibility Checks : Validate reaction setups (e.g., moisture-free conditions for isocyanate reactions) and quantify starting material purity via NMR .
- Case Study : reports 70% yield for a carbamate-derived urea, while achieves 85% yield via isocyanate routes, highlighting the need for rigorous byproduct analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
